This compound is classified under amino acid derivatives and is particularly noted for its use in synthesizing various pharmaceuticals and as a biochemical probe.
The synthesis of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate can be achieved through several methods, often involving the use of chiral pool synthesis or asymmetric synthesis techniques:
The molecular structure of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate can be described as follows:
These properties suggest that the compound has moderate lipophilicity, which is important for membrane permeability in biological systems.
(S)-methyl 2-amino-3-(4-iodophenyl)propanoate participates in various chemical reactions:
The mechanism of action for (S)-methyl 2-amino-3-(4-iodophenyl)propanoate primarily involves its role as an analog of phenylalanine:
The physical and chemical properties of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate are critical for its application in research:
These properties dictate the handling and application methods for this compound in laboratory settings.
(S)-methyl 2-amino-3-(4-iodophenyl)propanoate has several applications:
The molecular structure of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate integrates three critical elements that define its reactivity:
Spectroscopic identifiers include the SMILES notation O=C(OC)C@@HCC1=CC=C(I)C=C1, explicitly denoting the (S)-chirality, and the InChIKey FFJCJOBIONHKJL-VIFPVBQESA-N, which serves as a unique molecular fingerprint in chemical databases [1] . The iodine atom's polarizability facilitates halogen bonding interactions, potentially useful in crystal engineering or molecular recognition applications.
Table 1: Fundamental Molecular Identifiers of (S)-Methyl 2-Amino-3-(4-Iodophenyl)Propanoate
| Property | Value |
|---|---|
| CAS Registry Number | 113850-77-4 |
| IUPAC Name | methyl (2S)-2-amino-3-(4-iodophenyl)propanoate |
| Molecular Formula | C₁₀H₁₂INO₂ |
| Molecular Weight | 305.11 g/mol |
| SMILES | O=C(OC)C@@HCC1=CC=C(I)C=C1 |
| InChIKey | FFJCJOBIONHKJL-VIFPVBQESA-N |
| Canonical SMILES | COC(=O)C@@HCC1=CC=C(I)C=C1 |
This compound serves as a high-value chiral precursor in synthesizing complex bioactive molecules, primarily due to its retention of the native L-amino acid configuration critical for pharmacokinetics. Its synthetic utility manifests in several key areas:
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9